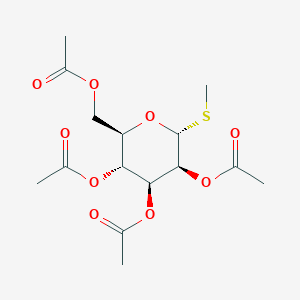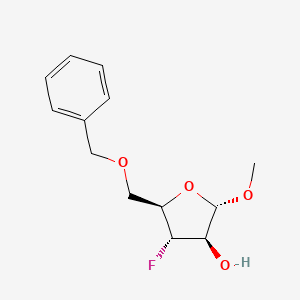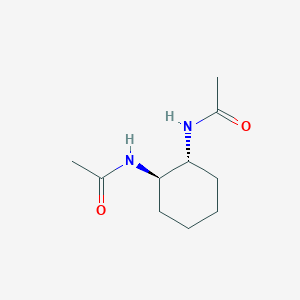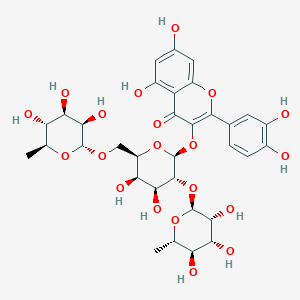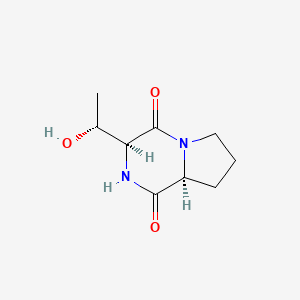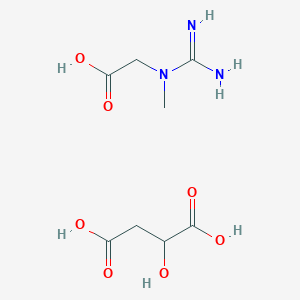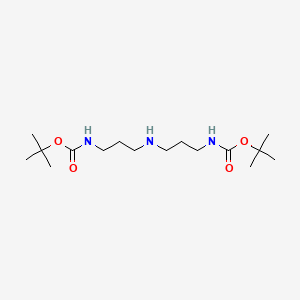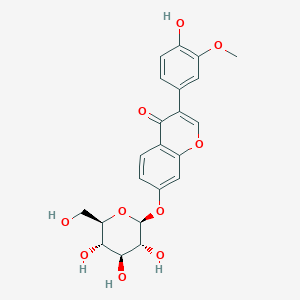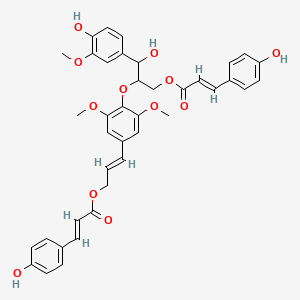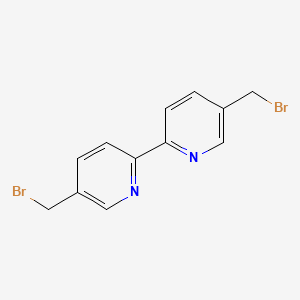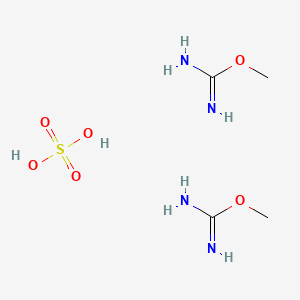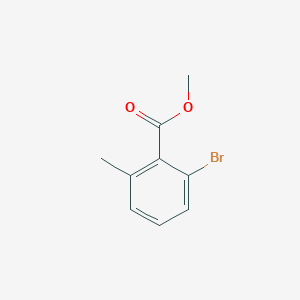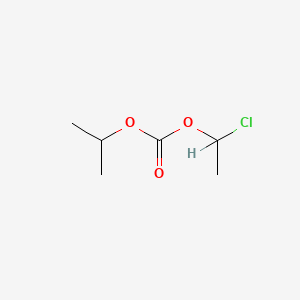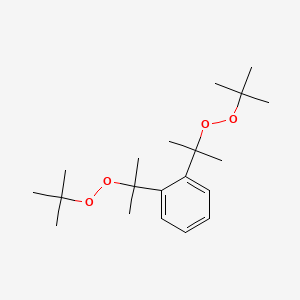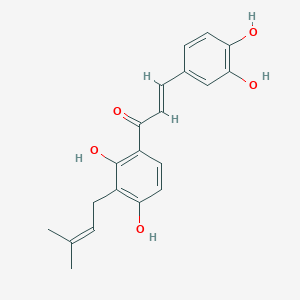
Corylifol B
Vue d'ensemble
Description
Corylifol B is a naturally occurring compound isolated from the seeds of Psoralea corylifolia, a plant widely used in traditional Chinese medicine. This compound belongs to the class of flavonoids and has been studied for its various pharmacological properties, including antibacterial, antioxidant, and anti-inflammatory effects .
Mécanisme D'action
Target of Action
Corylifol B, a chalcone isolated from Psoralea corylifolia, has been found to exhibit potent antibacterial effects . . These proteins play crucial roles in inflammation and apoptosis, suggesting that this compound may have similar targets.
Mode of Action
It’s known that this compound exhibits potent antibacterial effects This suggests that this compound may interact with its targets to inhibit bacterial growth or survival
Biochemical Pathways
For instance, the NLRP3/Caspase3/RIP1 signaling pathway, which plays a critical role in inflammation and cell death, is a potential target of related compounds . This compound may affect similar pathways, leading to downstream effects such as reduced inflammation or bacterial survival.
Pharmacokinetics
Related compounds from psoralea corylifolia, such as psoralen and isopsoralen, have been found to have high oral bioavailability and elimination half-lives of around 4 to 5 hours
Result of Action
The result of this compound’s action is primarily its potent antibacterial effects . This suggests that this compound may lead to the death or inhibition of bacterial cells, potentially making it useful in the treatment of bacterial infections.
Analyse Biochimique
Biochemical Properties
Corylifol B interacts with various biomolecules in biochemical reactions. It has been found to inhibit bacterial growth and induce cell death by oxidative stress .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit noticeable antibacterial effects on methicillin-resistant Staphylococcus aureus (MRSA) strains .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism of this compound is still being researched.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels . Detailed information on the specific metabolic pathways that this compound is involved in is currently limited.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . Detailed information on how this compound is transported and distributed within cells and tissues, as well as any effects on its localization or accumulation, is currently limited.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Corylifol B typically involves the extraction from the seeds of Psoralea corylifolia. The seeds are subjected to solvent extraction using solvents like methanol or ethanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The seeds are processed in bulk, and advanced chromatographic methods are employed to ensure high purity and yield of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Corylifol B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its biological activity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with potentially enhanced biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other biologically active compounds.
Biology: Investigated for its role in modulating cellular pathways and signaling mechanisms.
Medicine: Explored for its antibacterial, antioxidant, and anti-inflammatory properties, making it a potential candidate for developing new therapeutic agents.
Industry: Utilized in the formulation of health supplements and cosmetic products due to its beneficial properties
Comparaison Avec Des Composés Similaires
Corylifol C: Another flavonoid from with similar antibacterial and antioxidant properties.
Bakuchiol: A meroterpene phenol with potent antibacterial and anti-inflammatory effects.
Isobavachalcone: A chalcone with notable antibacterial activity against methicillin-resistant Staphylococcus aureus
Uniqueness of Corylifol B: this compound stands out due to its specific combination of antibacterial, antioxidant, and anti-inflammatory properties. Its unique molecular structure allows it to interact with multiple biological targets, making it a versatile compound for various applications .
Propriétés
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(3,4-dihydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-12(2)3-6-14-17(22)10-7-15(20(14)25)16(21)8-4-13-5-9-18(23)19(24)11-13/h3-5,7-11,22-25H,6H2,1-2H3/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKWCIVFBIHFTG-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC(=C(C=C2)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC(=C(C=C2)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


